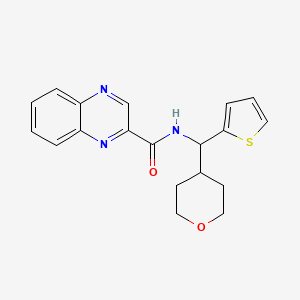
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves reactions with various reagents. For instance, a pyrimidine ester was identified as a partial agonist at the CB2 receptor with micromolar potency . Another synthesis involved the reaction of a compound with grass ethyl ester to synthesize 2-oxoacetate .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex. For instance, the reaction of a compound with LiAlH4 in a Schlenk flask followed by the addition of THF and ester resulted in the formation of an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds vary. For instance, “Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate” has a molecular weight of 158.2 and is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactivity
Synthesis of Quinoxalines : A study by Aparicio et al. (2006) highlights the preparation of quinoxalines via 1,4-addition of 1,2-diamines to 1,2-diaza-1,3-butadienes (Aparicio et al., 2006).
Reactivity of Quinoxaline Derivatives : Aleksandrov et al. (2020) examined the reactivity of quinoxaline derivatives, focusing on electrophilic substitution reactions, which are crucial for understanding the chemical properties of quinoxaline compounds (Aleksandrov et al., 2020).
Biological and Pharmacological Applications
ATM Kinase Inhibition : Degorce et al. (2016) discussed the discovery of 3-quinoline carboxamides as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, which is significant for therapeutic applications (Degorce et al., 2016).
Cytotoxic Activity in Cancer Research : A study by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines revealed potent cytotoxic properties, indicating potential use in cancer treatments (Deady et al., 2003).
Material Science and Corrosion Inhibition
Corrosion Inhibition : Erami et al. (2019) explored the use of carboxamide derivatives as corrosion inhibitors for mild steel, demonstrating their potential in material protection (Erami et al., 2019).
Synthesis of Amide-Thioethers : Meghdadi et al. (2012) presented an improved method for the synthesis of carboxamide ligands containing thioether donor sites, relevant for material science applications (Meghdadi et al., 2012).
Analytical Chemistry
- Charge Transfer in D-A-D Chromophores : Lu et al. (2014) explored the synthesis and properties of donor-acceptor-donor chromophores based on pyrazine derivatives, which is relevant in the field of analytical chemistry (Lu et al., 2014).
Imaging and Radiology
- Radioligands for Peripheral Benzodiazepine Receptors : Matarrese et al. (2001) focused on labeling and evaluating N-[11C]methylated quinoline-2-carboxamides as potential radioligands for imaging peripheral benzodiazepine receptors, crucial for diagnostic imaging (Matarrese et al., 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-19(16-12-20-14-4-1-2-5-15(14)21-16)22-18(17-6-3-11-25-17)13-7-9-24-10-8-13/h1-6,11-13,18H,7-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWUHALOWYUBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2916961.png)
![Sodium;2-[[5-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B2916962.png)
![3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-imine](/img/structure/B2916963.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2916967.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2916968.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2916970.png)
![2',2'-Difluoro-3'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2916971.png)
![4-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2916974.png)

![N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2916979.png)


![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2916983.png)